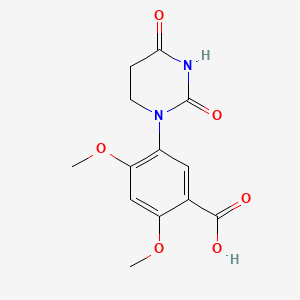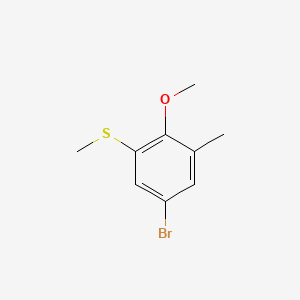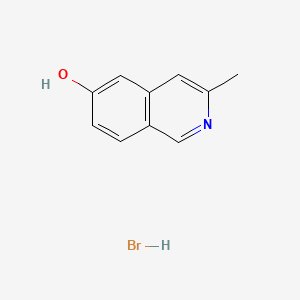
3-Methylisoquinolin-6-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylisoquinolin-6-ol hydrobromide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 3rd position and a hydroxyl group at the 6th position of the isoquinoline ring, with a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-6-ol hydrobromide can be achieved through several methods:
Pictet-Spengler Reaction: This involves the condensation of a phenylalanine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This method involves the cyclization of a 2-arylethylamine with a haloacid or a haloester.
Skraup Reaction: This involves the condensation of an aniline derivative with a carbonyl compound and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
3-Methylisoquinolin-6-ol hydrobromide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nitrated isoquinoline derivatives.
科学的研究の応用
3-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and chemicals.
Biology: Acts as a fluorescent probe for the detection of proteins and DNA.
Medicine: Investigated for its potential use in developing drugs with anti-cancer, anti-malarial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylisoquinolin-6-ol hydrobromide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but different functional groups.
Isoquinoline: The parent compound of 3-Methylisoquinolin-6-ol hydrobromide, lacking the methyl and hydroxyl groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness
This compound is unique due to its specific functional groups (methyl and hydroxyl) and its hydrobromide salt form, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
3-methylisoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-9-5-10(12)3-2-8(9)6-11-7;/h2-6,12H,1H3;1H |
InChIキー |
NHLLMWMVITXKMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)O)C=N1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


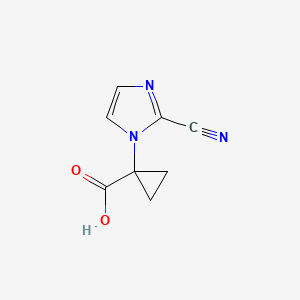
![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
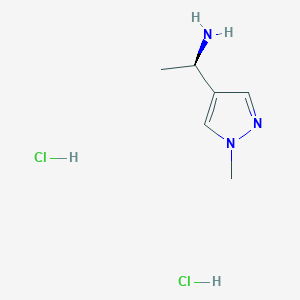
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
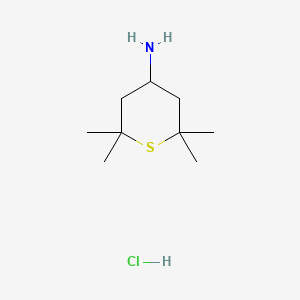
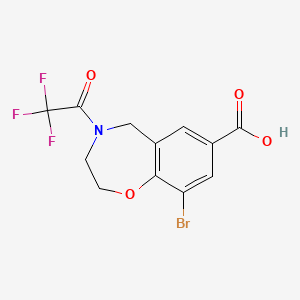
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
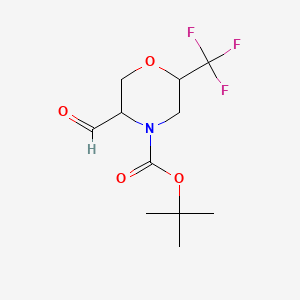
![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
